Cas no 1006482-42-3 (4-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzoic acid)

1006482-42-3 structure
Productnaam:4-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzoic acid
CAS-nummer:1006482-42-3
MF:C12H9F3N2O2
MW:270.207273244858
MDL:MFCD04970071
CID:2621333
PubChem ID:19620744
4-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzoic acid
- EN300-229783
- 1006482-42-3
- 4-{[3-(TRIFLUOROMETHYL)PYRAZOL-1-YL]METHYL}BENZOIC ACID
- MFCD04970071
- 4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
- STK349702
- BBL040002
- AKOS000310714
- 4-([3-(Trifluoromethyl)-1H-pyrazol-1-yl]methyl)benzoic acid
- CS-0240714
- 4-((3-(Trifluoromethyl)-1H-pyrazol-1-yl)methyl)benzoic acid
- 4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
- Z445223518
- G31095
- GQB48242
-
- MDL: MFCD04970071
- Inchi: InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-17(16-10)7-8-1-3-9(4-2-8)11(18)19/h1-6H,7H2,(H,18,19)
- InChI-sleutel: DTZBNJPEEBPDSB-UHFFFAOYSA-N
- LACHT: C1=C(C=CC(=C1)C(=O)O)CN2C=CC(=N2)C(F)(F)F
Berekende eigenschappen
- Exacte massa: 270.06161202Da
- Monoisotopische massa: 270.06161202Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 327
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 55.1Ų
- XLogP3: 2.3
4-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229783-0.1g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95.0% | 0.1g |
$52.0 | 2025-02-19 | |
Enamine | EN300-229783-0.25g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95.0% | 0.25g |
$76.0 | 2025-02-19 | |
Enamine | EN300-229783-5g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95% | 5g |
$416.0 | 2023-09-15 | |
A2B Chem LLC | AJ05330-5g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95% | 5g |
$473.00 | 2024-04-20 | |
1PlusChem | 1P00JF6A-500mg |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95% | 500mg |
$197.00 | 2025-03-01 | |
Enamine | EN300-229783-0.5g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95.0% | 0.5g |
$119.0 | 2025-02-19 | |
Enamine | EN300-229783-2.5g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95.0% | 2.5g |
$251.0 | 2025-02-19 | |
Enamine | EN300-229783-5.0g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95.0% | 5.0g |
$416.0 | 2025-02-19 | |
Enamine | EN300-229783-10.0g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95.0% | 10.0g |
$745.0 | 2025-02-19 | |
1PlusChem | 1P00JF6A-10g |
4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid |
1006482-42-3 | 95% | 10g |
$983.00 | 2023-12-27 |
4-{3-(trifluoromethyl)-1H-pyrazol-1-ylmethyl}benzoic acid Gerelateerde literatuur
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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